molecular formula C20H19F4NO4 B12470000 Ethyl 2-(4-{ethyl[(4-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-(4-{ethyl[(4-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B12470000
M. Wt: 413.4 g/mol
InChI Key: AFEBBJHRJWBRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a trifluoromethyl group, a fluorobenzamido group, and a hydroxypropanoate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-pressure liquid chromatography (HPLC) may be used for purification .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropanoate moiety, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the amido group, potentially converting it to an amine.

    Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique chemical structure makes it suitable for the development of advanced materials with specific properties, such as fluorinated polymers.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and fluorobenzamido moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The hydroxypropanoate moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[4-(N-ethylbenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate: Lacks the fluorine atom in the benzamido group.

    Ethyl 2-[4-(N-ethyl-4-chlorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate: Contains a chlorine atom instead of a fluorine atom in the benzamido group.

    Ethyl 2-[4-(N-ethyl-4-methylbenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate: Contains a methyl group instead of a fluorine atom in the benzamido group.

Uniqueness

Ethyl 2-[4-(N-ethyl-4-fluorobenzamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the fluorine atom in the benzamido group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19F4NO4

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 2-[4-[ethyl-(4-fluorobenzoyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C20H19F4NO4/c1-3-25(17(26)13-5-9-15(21)10-6-13)16-11-7-14(8-12-16)19(28,20(22,23)24)18(27)29-4-2/h5-12,28H,3-4H2,1-2H3

InChI Key

AFEBBJHRJWBRGJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.